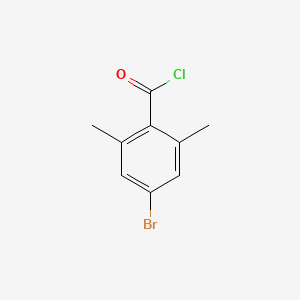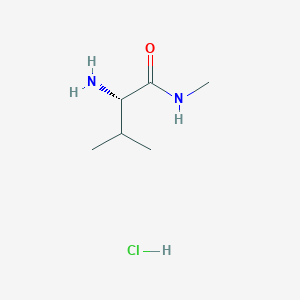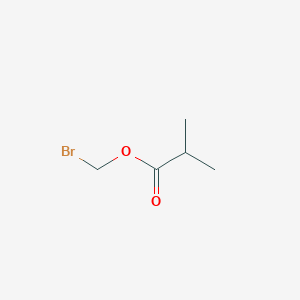
Bromomethyl isobutyrate
Übersicht
Beschreibung
Bromomethyl isobutyrate: is an organic compound with the molecular formula C5H9BrO2 . It is a colorless liquid with a boiling point of 72-74°C at 44 Torr and a density of approximately 1.413 g/cm³ . This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
Wirkmechanismus
Target of Action
Bromomethyl isobutyrate is a chemical compound with the molecular formula C5H9BrO2 It’s structurally related to isobutyric acid, which has been shown to interact with2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .
Mode of Action
Based on its structural similarity to isobutyric acid, it may interact with its target enzyme to influence its activity
Biochemical Pathways
Isobutyric acid, a structurally related compound, is involved in the metabolism of branched-chain amino acids (bcaas) such as leucine, valine, and isoleucine
Result of Action
It’s known that the compound is used in laboratory settings for the synthesis of other substances . The specific effects of this compound on cellular processes and molecular pathways need to be investigated further.
Action Environment
It’s known that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromomethyl isobutyrate can be synthesized through the bromomethylation of isobutyric acid derivatives. One common method involves the reaction of isobutyric acid with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods: Industrial production of this compound typically involves the same bromomethylation process but on a larger scale. The use of paraformaldehyde and hydrobromic acid in acetic acid is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Bromomethyl isobutyrate undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation reactions: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed:
Nucleophilic substitution: Products include substituted isobutyrates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Bromomethyl isobutyrate has several applications in scientific research, including:
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: this compound is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Vergleich Mit ähnlichen Verbindungen
Benzyl bromide: An organic compound with a similar bromomethyl group but attached to a benzene ring.
Bromomethyl benzene: Another compound with a bromomethyl group attached to a benzene ring, used in similar reactions.
Bromomethyl acetate: A compound with a bromomethyl group attached to an acetate group, used in organic synthesis.
Uniqueness: Bromomethyl isobutyrate is unique due to its specific structure, which includes an isobutyrate group. This structure imparts different reactivity and properties compared to other bromomethyl compounds. Its use in the synthesis of various organic compounds and materials highlights its versatility and importance in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
bromomethyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBUBYNDGCSWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


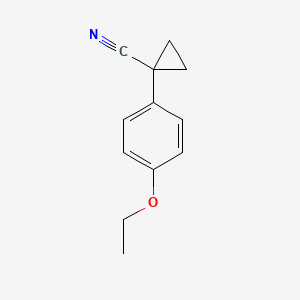

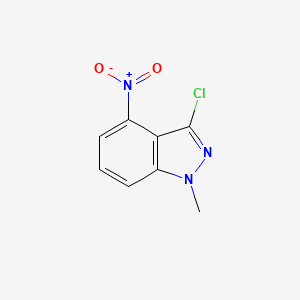
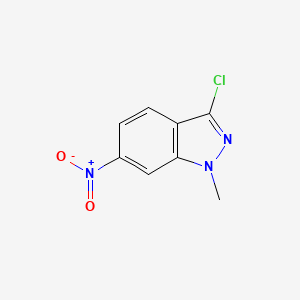
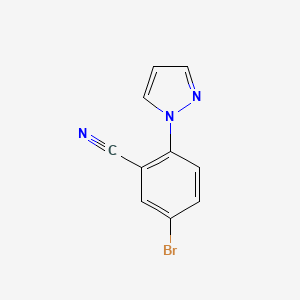
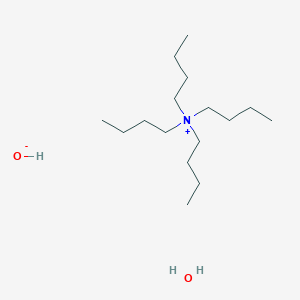
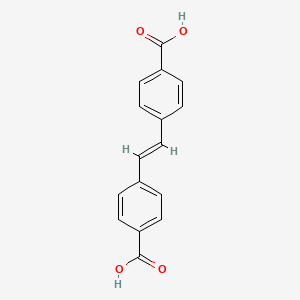
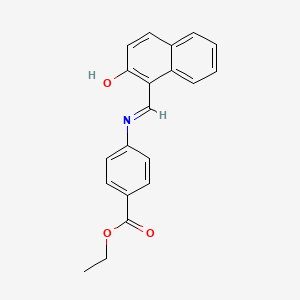
![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)
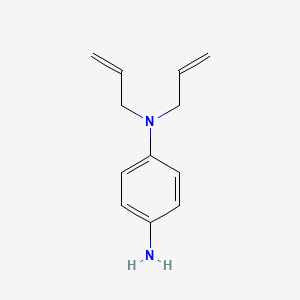
amino]-acetic acid](/img/structure/B3152765.png)
![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)
